o-Toluidine, N,N-bis(2-chloroethyl)-
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Overview
Description
o-Toluidine, N,N-bis(2-chloroethyl)- is an organic compound that belongs to the class of aromatic amines It is a derivative of o-toluidine, where the amino group is substituted with two 2-chloroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-Toluidine, N,N-bis(2-chloroethyl)- typically involves the reaction of o-toluidine with 2-chloroethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the hydrogen atoms on the amino group with 2-chloroethyl groups. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of o-Toluidine, N,N-bis(2-chloroethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction is monitored closely to maintain optimal conditions and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
o-Toluidine, N,N-bis(2-chloroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound back to its parent amine, o-toluidine.
Substitution: The 2-chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: o-Toluidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
o-Toluidine, N,N-bis(2-chloroethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential use in chemotherapy due to its alkylating properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of o-Toluidine, N,N-bis(2-chloroethyl)- involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This property makes it a potential candidate for use in chemotherapy, where it can target rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
o-Toluidine: The parent compound, which lacks the 2-chloroethyl groups.
N,N-bis(2-chloroethyl)amine: A related compound with similar alkylating properties.
N,N-bis(2-chloroethyl)-p-toluidine: A para-substituted derivative with different reactivity and applications.
Uniqueness
o-Toluidine, N,N-bis(2-chloroethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable covalent bonds with nucleophiles makes it particularly useful in applications requiring strong and specific interactions, such as in medicinal chemistry and industrial processes.
Properties
CAS No. |
1448-51-7 |
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Molecular Formula |
C11H15Cl2N |
Molecular Weight |
232.15 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-2-methylaniline |
InChI |
InChI=1S/C11H15Cl2N/c1-10-4-2-3-5-11(10)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3 |
InChI Key |
QJUPTCXXMGQKIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(CCCl)CCCl |
Origin of Product |
United States |
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